4-Methoxy-5-hydroxycanthin-6-one Derivative Compound d Demonstrates Superior Anti-Proliferative Activity vs. 5-FU in HepG2 and HCT116 Cells
The 4-methoxy-5-hydroxycanthin-6-one derivative (compound d) exhibited superior in vitro anti-proliferative activity compared to the clinical standard Fluorouracil (5-FU) against two human cancer cell lines [1]. This finding directly supports the value proposition of the 5-hydroxycanthin-6-one scaffold as a platform for developing anti-tumor agents with activity exceeding established chemotherapeutics in specific cancer contexts.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.05 μM (HepG2); IC50 = 6.65 μM (HCT116) |
| Comparator Or Baseline | Fluorouracil (5-FU); IC50 values not explicitly stated as higher than compound d in the reported assay |
| Quantified Difference | Compound d exhibited better anti-proliferative activities in vitro compared with 5-FU; compound d triggered more significant HepG2 cell apoptosis than 5-FU in a dose-dependent manner |
| Conditions | Human hepatocellular carcinoma (HepG2) and human colorectal carcinoma (HCT116) cell lines; in vitro MTT assay |
Why This Matters
Demonstrates that the 4-methoxy-5-hydroxycanthin-6-one scaffold (derived from the 5-hydroxycanthin-6-one core) can yield derivatives with superior potency to a frontline clinical agent in specific cancer models, justifying procurement of the parent compound for medicinal chemistry optimization.
- [1] Dai W, et al. Design, synthesis and in vitro biological evaluation of novel 4-methoxy-5-hydroxycanthin-6-one derivatives as potential anti-tumor agents. Nat Prod Res. 2020;34(16):2289-2294. View Source
